
Bendamustine-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bendamustine-d4 hydrochloride is a deuterium-labeled analog of Bendamustine hydrochloride, a chemotherapeutic alkylating agent used to treat chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma. The parent compound, Bendamustine hydrochloride (CAS 3543-75-7), contains a bifunctional structure combining a purine-like benzimidazole ring and a mechlorethamine group, enabling DNA cross-linking and apoptosis induction . The deuterated version, Bendamustine-d4 hydrochloride, substitutes four hydrogen atoms with deuterium at metabolically vulnerable positions, typically in methyl or chloroethyl groups, to enhance metabolic stability and serve as an internal standard in pharmacokinetic studies . Its molecular formula is C₁₆H₁₇D₄Cl₂N₃O₂·HCl, with a molecular weight of ~398.72 g/mol (vs. 394.72 g/mol for the non-deuterated form) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bendamustine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the bendamustine molecule. This can be achieved through a series of chemical reactions starting from the appropriate deuterated precursors. The process typically involves:
Alkylation: The introduction of deuterium atoms into the molecule.
Cyclization: Formation of the benzimidazole ring.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods: Industrial production of bendamustine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Yield and Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Alkylation | SOCl<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −1–22°C | 76.2 |
Hydrolysis | HCl, H<sub>2</sub>O, 75°C | 92.4 |
Degradation and Hydrolysis
Bendamustine-d4 undergoes pH-dependent hydrolysis, producing inactive metabolites:
Primary Hydrolysis Pathways
-
Monohydroxy-bendamustine-d4 (HP1-d4) :
Formed via nucleophilic attack at the β-carbon of the chloroethyl group . -
Dihydroxy-bendamustine-d4 (HP2-d4) :
Further hydrolysis of HP1-d4 under aqueous conditions .
Kinetic Isotope Effect (KIE)
Deuteration slows hydrolysis rates due to the KIE, enhancing stability:
Oxidative Metabolism
Cytochrome P450 1A2 mediates minor oxidative pathways, forming active metabolites:
Key Metabolites
Metabolite | Structure Modification | Activity Relative to Parent |
---|---|---|
γ-Hydroxybendamustine-d4 (M3-d4) | γ-Oxidation of butyric side chain | ~1× |
N-Desmethyl-bendamustine-d4 (M4-d4) | Demethylation of benzimidazole | 0.1–0.2× |
Plasma concentrations of M3-d4 and M4-d4 are 10% and 1% of the parent compound, respectively .
Comparative Reactivity with Non-Deuterated Analogs
Deuteration alters reaction dynamics without changing core mechanisms:
Alkylation Efficiency
-
DNA Cross-Linking :
Bendamustine-d4 induces identical DNA interstrand cross-links but with delayed repair kinetics due to deuterium’s mass effect . -
Base Excision Repair (BER) :
Prolonged BER inhibition (1.5× longer) compared to non-deuterated bendamustine .
Stability in Solution
Property | Bendamustine HCl | Bendamustine-d4 HCl |
---|---|---|
Hydrolysis Rate (pH 7.4) | 0.12 min<sup>−1</sup> | 0.08 min<sup>−1</sup> |
Plasma Stability (t<sub>1/2</sub>) | 40 min | 55 min |
Scientific Research Applications
Pharmacological Properties
Bendamustine-d4 retains the pharmacological characteristics of bendamustine, which is known for its bifunctional alkylating nature. This allows it to form covalent bonds with DNA, leading to cross-linking and subsequent cell death. The pharmacokinetic profile of bendamustine has been studied extensively, revealing its absorption, distribution, metabolism, and excretion characteristics in both adult and pediatric populations .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | ~35 minutes post-infusion |
Half-Life (t½) | Varies by individual |
Volume of Distribution (Vd) | High |
Clearance Rate | Variable |
Clinical Applications
Bendamustine-d4 is not approved for direct clinical use but serves as a crucial tool in research aimed at understanding the efficacy and safety of bendamustine hydrochloride in treating hematologic malignancies. Clinical studies have demonstrated that bendamustine hydrochloride is effective for:
- Chronic Lymphocytic Leukemia (CLL) : It has shown improved overall response rates compared to traditional therapies .
- Indolent B-cell Non-Hodgkin Lymphoma (NHL) : The drug has been particularly beneficial for patients who are refractory to rituximab treatments .
Research Findings and Case Studies
Several studies have highlighted the utility of bendamustine-d4 in research:
- Pharmacokinetic Studies : Research has utilized bendamustine-d4 to establish pharmacokinetic profiles in various patient populations. These studies help in understanding how the drug behaves in different demographics, contributing to tailored treatment approaches .
- Efficacy Studies : Clinical trials have indicated that bendamustine hydrochloride achieves an overall response rate of approximately 74% in patients with indolent NHL who have progressed after rituximab treatment .
- Combination Therapies : Investigations into combination therapies involving bendamustine have shown promising results in enhancing therapeutic outcomes for relapsed or refractory cases of hematologic cancers .
Mechanism of Action
Bendamustine-d4 (hydrochloride) exerts its effects primarily through alkylation, leading to DNA crosslinking and subsequent cell death. It targets both actively dividing and quiescent cells, making it effective against various cancer types. The molecular pathways involved include:
DNA Damage Response: Activation of repair mechanisms.
Apoptosis: Induction of programmed cell death.
Cell Cycle Arrest: Inhibition of cell division
Comparison with Similar Compounds
Non-Deuterated Bendamustine Hydrochloride
- Structure : C₁₆H₂₁Cl₂N₃O₂·HCl.
- CAS : 3543-75-5.
- Use : First-line therapy for CLL and lymphoma via DNA cross-linking and stress response activation .
- Key Differences : Lacks deuterium, leading to faster metabolic degradation compared to deuterated analogs.
Other Deuterated Derivatives
[²H₈]-Bendamustine
- Structure : C₁₆H₁₃D₈Cl₂N₃O₂·HCl.
- Molecular Weight : ~402.77 g/mol.
- Use : Research isotope for tracing metabolic pathways; eight deuterium atoms improve mass spectrometry detection .
Bendamustine M3-D5 Hydrochloride
- Deuterium Positions : 5 deuterium atoms (exact sites unspecified).
- Use : Metabolite analysis, particularly for hydroxylated or demethylated derivatives .
Related Impurities and Metabolites
Impurities in Bendamustine formulations (e.g., USP Bendamustine Related Compounds D–I) include:
- Related Compound D : C₁₄H₁₈ClN₃O₂ (295.77 g/mol), a dechlorinated intermediate .
- Related Compound H : C₃₂H₄₁Cl₃N₆O₄ (680.07 g/mol), a dimeric byproduct formed during synthesis .
Comparison : Bendamustine-d4 structurally aligns with the parent drug, unlike impurities, ensuring minimal interference in analytical assays .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|---|
Bendamustine Hydrochloride | 3543-75-7 | C₁₆H₂₁Cl₂N₃O₂·HCl | 394.72 | Chemotherapy, DNA cross-linking |
Bendamustine-d4 Hydrochloride | N/A | C₁₆H₁₇D₄Cl₂N₃O₂·HCl | ~398.72 | Internal standard, metabolic studies |
[²H₈]-Bendamustine | 16506-27-7 | C₁₆H₁₃D₈Cl₂N₃O₂·HCl | ~402.77 | Isotopic tracing, mass spectrometry |
USP Related Compound H | N/A | C₃₂H₄₁Cl₃N₆O₄ | 680.07 | Impurity profiling, quality control |
Table 2: Research Findings
Parameter | Bendamustine Hydrochloride | Bendamustine-d4 Hydrochloride |
---|---|---|
Metabolic Stability | Rapid hepatic oxidation | Enhanced due to deuterium |
Half-life | ~40 minutes (in vitro) | Prolonged (exact data pending) |
Analytical Use | Therapeutic agent | Internal standard for LC-MS |
Toxicity | Myelosuppression, nausea | Similar profile; lower doses |
Key Research Insights
Biological Activity
Bendamustine-d4 (hydrochloride) is a deuterated analog of bendamustine, a chemotherapeutic agent primarily used in the treatment of hematologic malignancies such as non-Hodgkin lymphoma (NHL) and multiple myeloma (MM). This article explores the biological activity of bendamustine-d4, focusing on its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profiles.
Chemical Structure and Properties
Bendamustine is characterized by its unique structure, which combines features of both alkylating agents and antimetabolites. Its chemical formula is C16H21Cl2N3O2⋅HCl, and it exhibits bifunctionality through its DNA alkylating properties and purine analog characteristics . The incorporation of deuterium in bendamustine-d4 alters its metabolic pathways and potentially enhances its pharmacological profile.
Bendamustine exerts its cytotoxic effects primarily through:
- DNA Alkylation : The mechlorethamine moiety of bendamustine forms covalent bonds with DNA, leading to cross-linking and subsequent DNA damage. This action triggers cellular apoptosis.
- Inhibition of Mitosis : Bendamustine disrupts mitotic checkpoints, promoting mitotic catastrophe by inhibiting key mitosis-related proteins such as Polo-like kinase 1 and Aurora kinase A .
- Induction of Apoptosis : The drug activates both the mitochondrial apoptosis pathway and caspase-dependent apoptosis in various cancer cell lines, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
Pharmacokinetics
Bendamustine-d4 undergoes similar metabolic processes as its non-deuterated counterpart. It is primarily metabolized via hydrolysis to less active metabolites (monohydroxy-bendamustine and dihydroxy-bendamustine) and through cytochrome P450 pathways to active metabolites like γ-hydroxybendamustine .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
C_max | Varies by dosage |
T_max | ~35 minutes |
Half-life | Approximately 30 hours |
Bioavailability | Moderate |
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of bendamustine in treating various hematologic malignancies. For instance:
- In a phase I study, bendamustine showed a 93.1% overall response rate in patients with indolent B-cell non-Hodgkin lymphoma (iNHL) when administered at a dose of 90 mg/m² .
- A combination therapy involving bendamustine and rituximab resulted in a 70% response rate in NHL patients .
Case Study: Bendamustine in Multiple Myeloma
A retrospective analysis involving nine patients with renal impairment indicated that bendamustine could be safely administered at a dose of 120 mg on day 1 without compromising efficacy. Patients exhibited significant improvements in overall survival rates compared to standard treatments .
Safety Profile
Bendamustine's safety profile is generally favorable, with the most common adverse events being myelosuppression (e.g., thrombocytopenia and lymphocytopenia). Non-hematologic toxicities are infrequent and typically mild .
Common Adverse Events
Adverse Event | Incidence (%) |
---|---|
Lymphocyte Count Decrease | 86.7 |
Thrombocytopenia | Dose-dependent |
Febrile Neutropenia | Observed occasionally |
Q & A
Basic Research Questions
Q. How does deuterium substitution in Bendamustine-d4 influence its metabolic stability compared to the non-deuterated form?
- Methodological Answer : Deuterium incorporation at specific positions (e.g., alkylating groups) slows metabolic degradation via the kinetic isotope effect. Researchers can assess this using in vitro hepatic microsomal assays or in vivo pharmacokinetic (PK) studies. Quantify plasma concentrations using LC-MS/MS with isotopic separation to differentiate between deuterated and non-deuterated metabolites. Ensure deuterium purity (>98%) via NMR or high-resolution mass spectrometry to validate isotopic labeling .
Q. What experimental approaches are recommended for synthesizing and characterizing Bendamustine-d4 hydrochloride?
- Methodological Answer : Synthesis involves deuterium exchange at specific hydrogen sites (e.g., methyl groups) under controlled catalytic conditions. Characterize the compound using:
- 1H/2H NMR to confirm deuteration efficiency.
- HPLC-PDA for purity assessment (>95%).
- Mass spectrometry (HRMS or Q-TOF) to verify molecular weight (e.g., +4 Da shift).
Refer to synthetic protocols for deuterated alkylating agents, ensuring compliance with Good Laboratory Practices (GLP) for reproducibility .
Q. How does Bendamustine-d4 hydrochloride interact with DNA in preclinical models?
- Methodological Answer : As a DNA alkylator/crosslinker, it forms covalent adducts with purine bases. Use:
- Comet assays to quantify single-strand breaks.
- LC-MS/MS to identify specific DNA adducts (e.g., guanine-N7 derivatives).
- Cell viability assays (e.g., MTT) in lymphoma cell lines to correlate DNA damage with cytotoxicity. Include non-deuterated Bendamustine as a control to isolate isotopic effects .
Advanced Research Questions
Q. What analytical challenges arise when quantifying Bendamustine-d4 hydrochloride in biological matrices, and how are they addressed?
- Methodological Answer : Key challenges include matrix effects (e.g., ion suppression in plasma) and isotopic interference. Mitigate these by:
- Isotope dilution : Use a stable isotope internal standard (e.g., Bendamustine-d8).
- Chromatographic optimization : Employ UPLC with a C18 column and gradient elution to separate deuterated analogs from endogenous compounds.
- Validation : Follow FDA bioanalytical guidelines for accuracy, precision, and sensitivity (LLOQ ≤1 ng/mL) .
Q. How can researchers design studies to evaluate cross-resistance between Bendamustine-d4 and other DNA-damaging agents?
- Methodological Answer :
- Step 1 : Establish resistant cell lines via chronic exposure to sublethal Bendamustine doses.
- Step 2 : Screen for cross-resistance using a panel of alkylators (e.g., cyclophosphamide) and crosslinkers (e.g., cisplatin).
- Step 3 : Mechanistic analysis via RNA sequencing to identify upregulated DNA repair pathways (e.g., Fanconi anemia genes). Compare results with non-deuterated Bendamustine to assess isotopic contributions to resistance .
Q. What strategies optimize the use of Bendamustine-d4 hydrochloride as an internal standard in pharmacokinetic studies?
- Methodological Answer :
- Isotopic Purity : Confirm via isotopic ratio mass spectrometry (IRMS) to avoid contamination from non-deuterated species.
- Matrix Matching : Prepare calibration curves in the same biological matrix (e.g., human plasma) to account for extraction efficiency variability.
- Cross-Validation : Compare deuterated and non-deuterated analogs in spike-recovery experiments to ensure linearity (R² >0.99) across the therapeutic range .
Q. How do deuterium kinetic isotope effects (KIEs) impact Bendamustine-d4’s therapeutic index in vivo?
- Methodological Answer :
- PK/PD Modeling : Integrate plasma concentration-time profiles (AUC, Cmax) with toxicity/efficacy endpoints (e.g., tumor regression in xenografts).
- Metabolite Profiling : Identify deuterium-retaining vs. -losing metabolites using MS/MS fragmentation.
- Statistical Analysis : Apply ANOVA to compare therapeutic indices between deuterated and non-deuterated forms, ensuring adequate sample size (n ≥ 8/group) .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported IC50 values for Bendamustine-d4 across studies?
- Methodological Answer :
- Source Investigation : Compare experimental conditions (e.g., cell line origin, exposure duration, serum concentration). For example, discrepancies in lymphoma vs. leukemia models may arise from differential expression of DNA repair proteins.
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, applying random-effects models to account for heterogeneity.
- In Silico Validation: Cross-reference with databases like PubChem or ChEMBL for consistency in bioactivity data .
Properties
Molecular Formula |
C16H22Cl3N3O2 |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H/i7D2,9D2; |
InChI Key |
ZHSKUOZOLHMKEA-NLSMDPAKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C.Cl |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.